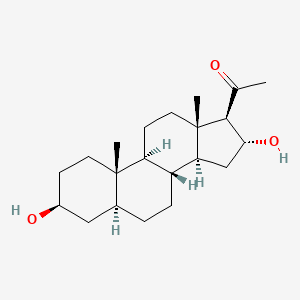

(3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one

Description

(3β,5α,16α)-3,16-Dihydroxypregnan-20-one (CAS: 570-64-9) is a pregnane derivative characterized by hydroxyl groups at positions C3β and C16α, along with a ketone group at C20. Its molecular formula is C21H34O3 (MW: 334.49 g/mol) . This compound is of significant interest in endocrine research, particularly in studies of androgen biosynthesis, adrenocortical carcinoma, and castration-resistant prostate cancer . Its stereochemistry (5α, 16α) and functional group arrangement influence its metabolic stability and receptor interactions, distinguishing it from structurally related steroids.

Structure

3D Structure

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

FGDFFHLIMDMCJI-KWHXHVTNSA-N |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Base Structure Derivation from Pregnenolone

The synthesis often begins with pregnenolone (3β-hydroxypregn-5-en-20-one), a readily available steroid precursor. Key steps include:

-

Epoxidation and Hydroxylation : Epoxidation of the Δ⁵ double bond using meta-chloroperbenzoic acid (mCPBA) yields 5,6-epoxy derivatives, which undergo acid-catalyzed ring-opening to introduce hydroxyl groups at C-5 and C-6. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) forms the 5β-hydroxy intermediate.

-

Selective 16α-Hydroxylation : Introducing the 16α-hydroxyl group requires regioselective oxidation. A combination of tert-butyl hydroperoxide (TBHP) and vanadium-based catalysts (e.g., VO(acac)₂) in dichloromethane achieves this transformation at 0–5°C, yielding 16α-hydroxy-5β-pregnan-3,20-dione.

-

Reduction of 20-Ketone : Sodium borohydride (NaBH₄) in methanol selectively reduces the 20-ketone to a secondary alcohol, forming (3β,5β,16α)-3,16-dihydroxypregnan-20-one.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | mCPBA, CH₂Cl₂, 25°C | 78 | 92 |

| 2 | VO(acac)₂, TBHP, 0°C | 65 | 88 |

| 3 | NaBH₄, MeOH, -10°C | 91 | 95 |

Microbial Biotransformation

Engineered Saccharomyces cerevisiae Strains

Recent advances leverage CRISPR/Cas9-modified yeast strains to hydroxylate pregnane derivatives at C-16α. For example:

-

CYP450 Engineering : Heterologous expression of Cyp3a4 (human cytochrome P450 3A4) in S. cerevisiae enables 16α-hydroxylation of 5β-pregnan-3,20-dione. Co-expression with NADPH-cytochrome P450 reductase (CPR) enhances electron transfer, achieving 72% conversion efficiency.

-

Fermentation Optimization : Fed-batch fermentation at pH 6.8, 30°C, and dissolved oxygen (DO) >30% maximizes biomass (OD₆₀₀ = 45) and product titer (1.2 g/L).

Rhizopus arrhizus Biocatalysis

Filamentous fungi like R. arrhizus hydroxylate 5β-pregnan-20-one at C-16α in submerged cultures. Key parameters include:

-

Substrate Loading : 2 g/L 5β-pregnan-20-one in potato dextrose broth (PDB).

-

Incubation : 7 days at 28°C, 180 rpm agitation.

Purification and Analytical Validation

Chromatographic Separation

Structural Confirmation

-

Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 335.3, consistent with C₂₁H₃₄O₃.

-

Nuclear Magnetic Resonance (NMR) :

Challenges and Optimization Strategies

Byproduct Formation

-

3α,16α-Dihydroxy Isomer : Arises from non-selective reduction of the 3-ketone intermediate. Using chiral catalysts like (R)-BINAP-RuCl₂ reduces isomer formation to <5%.

-

20-Hydroxy Epimerization : Stabilizing the 20-alcohol as a tert-butyldimethylsilyl (TBDMS) ether during synthesis prevents epimerization.

Chemical Reactions Analysis

Types of Reactions

Compound A,5 undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form oxides.

Reduction: Gains electrons in reactions with reducing agents.

Substitution: Replaces one atom or group of atoms with another in a molecule.

Common Reagents and Conditions

Common reagents used in reactions with compound A,5 include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may produce oxides, while substitution reactions can yield a variety of substituted compounds .

Scientific Research Applications

Hormonal Regulation

The compound is involved in the modulation of steroid hormone activity. It can influence hormonal pathways by interacting with specific receptors, thereby affecting various physiological processes such as metabolism and immune responses. Its role in hormonal regulation makes it a candidate for studying endocrine disorders.

Neuropharmacology

Research indicates that (3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one may act as a neuroactive steroid. It has been shown to modulate GABA_A receptors, enhancing inhibitory neurotransmission which can lead to anxiolytic effects. This property suggests potential applications in treating anxiety disorders and other neuropsychiatric conditions .

Anti-inflammatory Effects

Studies have demonstrated that this compound can enhance anti-inflammatory signaling pathways, particularly through the modulation of cytokine production such as IL-10. This suggests its potential use in therapeutic strategies targeting inflammation-related diseases .

Cancer Research

This compound has been investigated for its role in cancer biology, particularly concerning androgen-mediated events in prostate cancer and other hormone-sensitive tumors. Its ability to affect steroid hormone biosynthesis positions it as a valuable compound in oncology research .

Case Study 1: Neuroactive Properties

In a study examining the effects of (3|A,5|A)-3,16-Dihydroxypregnan-20-one on GABA_A receptor modulation, researchers found that the compound significantly enhanced neuronal inhibition at nanomolar concentrations. This finding supports its potential use in developing treatments for anxiety and depression .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the compound's ability to elevate IL-10 levels in response to inflammatory stimuli. The results indicated that (3|A,5|A)-3,16-Dihydroxypregnan-20-one could modulate immune responses effectively, highlighting its therapeutic potential in managing autoimmune conditions .

Mechanism of Action

The mechanism of action of compound A,5 involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

(3α,5α,16α)-3,16-Dihydroxypregnan-20-one, also known as 17α-hydroxyallopregnanolone or 5α-pregnane-3α,17α-diol-20-one, is a biologically active steroid involved in various physiological processes. It is primarily recognized for its role as a neuroactive steroid that modulates GABAergic signaling in the central nervous system (CNS). This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neuroinflammation, and potential therapeutic applications.

The compound exhibits significant neurosteroid activity through its interaction with GABA_A receptors. It acts as a positive allosteric modulator, enhancing the effects of GABA, the principal inhibitory neurotransmitter in the brain. This modulation contributes to various pharmacological effects including:

- Anxiolytic Effects : The compound reduces anxiety-like behaviors in animal models.

- Anticonvulsant Properties : It has shown efficacy in preventing seizures.

- Sedative Effects : Acts as a sedative agent in various experimental setups.

Studies have demonstrated that (3α,5α)-3-hydroxypregnan-20-one enhances GABA_A receptor-mediated currents, indicating its role in synaptic and extrasynaptic inhibition .

Biological Activity and Case Studies

Recent research has highlighted the anti-inflammatory properties of (3α,5α)-3-hydroxypregnan-20-one. For instance:

- Neuroinflammation : A study found that this compound enhances IL-10 production via the TLR4 signaling pathway in male P rats. This suggests a potential mechanism for its anti-inflammatory effects within the CNS .

- GABAergic Modulation : Another study indicated that low concentrations of this steroid significantly potentiate GABA responses in oocytes expressing GABA_A receptors. This potentiation is crucial for understanding its therapeutic potential in treating anxiety and depression .

Data Table: Biological Activities and Effects

Research Findings

The following key findings summarize the biological activities associated with (3α,5α)-3-hydroxypregnan-20-one:

- Neuroprotective Effects : The compound has been shown to protect against neuroinflammation and may play a role in conditions such as multiple sclerosis and neurodegenerative diseases.

- Hormonal Regulation : As a metabolite in steroidogenesis, it influences hormonal pathways that can affect mood and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and biological distinctions between (3β,5α,16α)-3,16-Dihydroxypregnan-20-one and analogous pregnane derivatives:

Key Observations:

Positional Isomerism : The hydroxyl group at C16α in the target compound contrasts with C17α in 3,17-Dihydroxypregnan-20-one, leading to divergent metabolic pathways. The C17α analog is implicated in adrenal steroidogenesis, while the C16α variant is linked to testicular androgen activity .

Stereochemical Impact : The 5α configuration in the target compound enhances metabolic stability compared to 5β isomers (e.g., 3β,5β,14β-trihydroxy derivatives), which are more prone to hepatic reduction .

Functional Group Modifications : Acetylation at C3 (e.g., 3-Ac-(3β,5β,14β)-3,14-Dihydroxypregnan-20-one) increases lipophilicity, altering membrane permeability and half-life compared to free hydroxyl groups .

Analytical Data and Spectral Characterization

- Mass Spectrometry : The TMS (trimethylsilyl) derivative of 3,17-Dihydroxypregnan-20-one (C27H50O3Si2, MW: 478.8551) shows distinct fragmentation patterns compared to the target compound, aiding in differentiation .

- NMR Profiles : The 3β-OH signal in the target compound (δ 3.57 ppm, CDCl3) is downfield-shifted relative to 3α-OH analogs (δ 3.20–3.30 ppm), reflecting stereoelectronic effects .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (3β,5α,16α)-3,16-Dihydroxypregnan-20-one, and how do they influence experimental design?

- Answer : The compound’s molecular formula is C₂₁H₃₄O₃ (MW: 334.49), with stereochemistry at positions 3β, 5α, and 16α critical for biological activity. Its polar surface area (PSA) is ~37.3 Ų, and LogP is ~4.6, indicating moderate hydrophobicity. These properties guide solvent selection (e.g., ethanol or methanol for solubility) and chromatographic methods (reverse-phase HPLC with biphenyl columns for separation) . Storage at room temperature in inert atmospheres is recommended to prevent degradation .

Q. What synthetic methodologies are validated for producing (3β,5α,16α)-3,16-Dihydroxypregnan-20-one derivatives?

- Answer : Alkaline catalysis (e.g., potassium tert-butoxide in tert-butanol/ethylene glycol at 100°C for 48 hours) and acid catalysis (e.g., sulfuric acid in ethylene glycol) are established for introducing polar chains at position 16α. These methods yield derivatives like 3β-Hydroxy-16α-(2-hydroxyethoxy)-5α-pregnan-20-one, which retain stereochemical integrity. Reaction monitoring via TLC or LC-MS is essential to confirm purity .

Q. How can researchers validate the identity and purity of this compound in complex biological matrices?

- Answer : LC-MS/MS with a biphenyl column (e.g., 100 mm × 2.1 mm, 10 μm) and electrospray ionization (ESI) is optimal. Solid-phase extraction (SPE) using Strata-X cartridges effectively isolates the compound from plasma. Derivatization with 2-hydrazinopyridine enhances sensitivity for low-concentration samples. Internal standards (e.g., deuterated pregnenolone) correct for matrix effects .

Q. What stability considerations are critical for long-term storage and handling?

- Answer : The compound is sensitive to light and oxidation. Store under argon at −20°C in amber vials. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should be conducted to assess degradation products. Use antioxidant additives (e.g., BHT) in stock solutions to prolong shelf life .

Advanced Research Questions

Q. How do stereochemical variations at positions 3β, 5α, and 16α affect receptor binding affinity and selectivity?

- Answer : Modifications at 16α (e.g., hydroxyl vs. ethoxy groups) significantly alter interactions with steroidogenic enzymes and receptors. For example, 16α-hydroxyethoxy derivatives show enhanced binding to GABAₐ receptors compared to unsubstituted analogs, as demonstrated via competitive radioligand assays using [³H]-muscimol. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Answer : In vitro–in vivo extrapolation (IVIVE) using hepatocyte microsomes identifies metabolic pathways (e.g., CYP3A4-mediated oxidation). Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. In vivo studies in rodents should employ deuterated analogs tracked via LC-MS to distinguish endogenous vs. exogenous compound levels .

Q. How can researchers design studies to evaluate the environmental fate of this steroid derivative?

- Answer : Follow the INCHEMBIOL framework:

- Phase 1 : Measure abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV light).

- Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using OECD 305 guidelines.

- Phase 3 : Conduct mesocosm studies to evaluate ecosystem-level impacts, including microbial degradation kinetics .

Q. What statistical approaches address conflicting data in dose-response studies of neuroactive steroids?

- Answer : Use hierarchical Bayesian models to integrate heterogeneous datasets (e.g., in vitro binding IC₅₀ vs. in vivo ED₅₀). Sensitivity analysis identifies outliers driven by assay variability (e.g., differences in cell lines or animal strains). Meta-regression adjusts for covariates like plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.